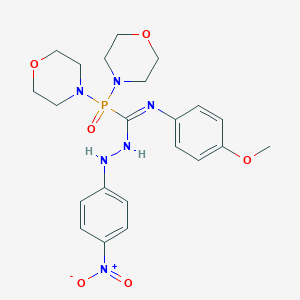
N'-{4-nitrophenyl}-N-(4-methoxyphenyl)di(4-morpholinyl)phosphinecarbohydrazonamide oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-1,1-di-4-morpholinyl-N’-(4-nitrophenyl)phosphinecarbohydrazonamide oxide is a complex organic compound with a unique structure that includes methoxyphenyl, morpholinyl, nitrophenyl, and phosphinecarbohydrazonamide oxide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-1,1-di-4-morpholinyl-N’-(4-nitrophenyl)phosphinecarbohydrazonamide oxide involves multiple steps. One common method includes the reaction of 4-methoxyaniline with 4-nitrobenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with morpholine and phosphinecarbohydrazonamide oxide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the reaction rate and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methoxyphenyl)-1,1-di-4-morpholinyl-N’-(4-nitrophenyl)phosphinecarbohydrazonamide oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield oxides, reduction reactions yield amines, and substitution reactions yield various substituted derivatives .
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-1,1-di-4-morpholinyl-N’-(4-nitrophenyl)phosphinecarbohydrazonamide oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-1,1-di-4-morpholinyl-N’-(4-nitrophenyl)phosphinecarbohydrazonamide oxide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. It may also interact with cellular pathways, affecting cell signaling and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine
- N-(4-methoxyphenyl)-1-(4-nitrophenyl)acetamide
- N-(4-methoxyphenyl)-1-(4-nitrophenyl)thiazole
Uniqueness
Its combination of methoxyphenyl, morpholinyl, nitrophenyl, and phosphinecarbohydrazonamide oxide groups distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C22H29N6O6P |
|---|---|
Poids moléculaire |
504.5g/mol |
Nom IUPAC |
1-dimorpholin-4-ylphosphoryl-N'-(4-methoxyphenyl)-N-(4-nitroanilino)methanimidamide |
InChI |
InChI=1S/C22H29N6O6P/c1-32-21-8-4-18(5-9-21)23-22(25-24-19-2-6-20(7-3-19)28(29)30)35(31,26-10-14-33-15-11-26)27-12-16-34-17-13-27/h2-9,24H,10-17H2,1H3,(H,23,25) |
Clé InChI |
HFQRDLKTELABDQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N=C(NNC2=CC=C(C=C2)[N+](=O)[O-])P(=O)(N3CCOCC3)N4CCOCC4 |
SMILES canonique |
COC1=CC=C(C=C1)N=C(NNC2=CC=C(C=C2)[N+](=O)[O-])P(=O)(N3CCOCC3)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















